Propanoic acid, 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-[(5-methyl-3-isoxazolyl)amino]-, ethyl ester
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Overview
Description
Propanoic acid, 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-[(5-methyl-3-isoxazolyl)amino]-, ethyl ester is a complex organic compound with a unique structure that includes a trifluoromethyl group, an isoxazole ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-[(5-methyl-3-isoxazolyl)amino]-, ethyl ester typically involves multiple steps. One common approach is to start with the preparation of the isoxazole ring, followed by the introduction of the trifluoromethyl group and the ethyl ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-[(5-methyl-3-isoxazolyl)amino]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and the isoxazole ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, from mild to harsh, depending on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could produce a variety of functionalized derivatives.
Scientific Research Applications
Propanoic acid, 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-[(5-methyl-3-isoxazolyl)amino]-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group and the isoxazole ring can interact with enzymes and receptors, influencing biological pathways. These interactions can lead to changes in cellular processes, making the compound useful for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 2-methyl-, ethyl ester: A simpler ester with different functional groups.
Ethyl isobutyrate: Another ester with a different carbon backbone.
Ethyl 2-methylpropanoate: Similar in structure but lacks the trifluoromethyl and isoxazole groups.
Uniqueness
What sets propanoic acid, 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-[(5-methyl-3-isoxazolyl)amino]-, ethyl ester apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, while the isoxazole ring provides specific interactions with biological targets.
Properties
Molecular Formula |
C12H16F3N3O5 |
---|---|
Molecular Weight |
339.27 g/mol |
IUPAC Name |
ethyl 2-(ethoxycarbonylamino)-3,3,3-trifluoro-2-[(5-methyl-1,2-oxazol-3-yl)amino]propanoate |
InChI |
InChI=1S/C12H16F3N3O5/c1-4-21-9(19)11(12(13,14)15,17-10(20)22-5-2)16-8-6-7(3)23-18-8/h6H,4-5H2,1-3H3,(H,16,18)(H,17,20) |
InChI Key |
IZNKXFNTLBVEKE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=NOC(=C1)C)NC(=O)OCC |
Origin of Product |
United States |
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